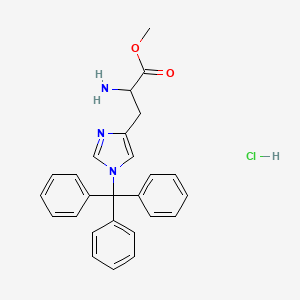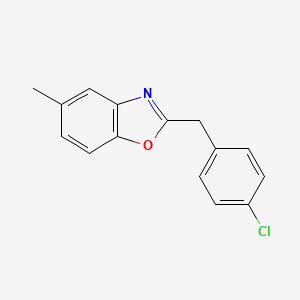![molecular formula C9H12N2O3 B15146076 (7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine CAS No. 887593-36-4](/img/structure/B15146076.png)
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine is a chemical compound characterized by the presence of a methoxy group attached to a benzo[1,3]dioxole ring, which is further linked to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: The initial step involves the formation of the benzo[1,3]dioxole ring through a cyclization reaction of catechol derivatives with formaldehyde.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzo[1,3]dioxole ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Hydrazine Moiety: The final step involves the reaction of the methoxy-benzo[1,3]dioxole derivative with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles, forming substituted hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and quinones.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds.
科学的研究の応用
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of (7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy-benzo[1,3]dioxole structure may interact with cellular membranes, affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-amine: Similar structure but with an amine group instead of hydrazine.
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-phosphonic acid dimethyl ester: Contains a phosphonic acid ester group.
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-phosphonic acid: Contains a phosphonic acid group.
Uniqueness
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
887593-36-4 |
|---|---|
分子式 |
C9H12N2O3 |
分子量 |
196.20 g/mol |
IUPAC名 |
(7-methoxy-1,3-benzodioxol-5-yl)methylhydrazine |
InChI |
InChI=1S/C9H12N2O3/c1-12-7-2-6(4-11-10)3-8-9(7)14-5-13-8/h2-3,11H,4-5,10H2,1H3 |
InChIキー |
QZOIQTHHERQCON-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1OCO2)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



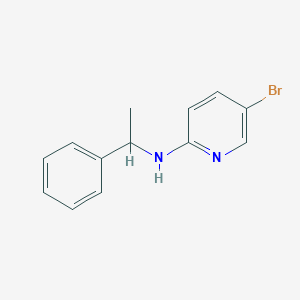
![(3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid](/img/structure/B15146016.png)
![methyl 3-ethenyl-4-[3-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B15146024.png)

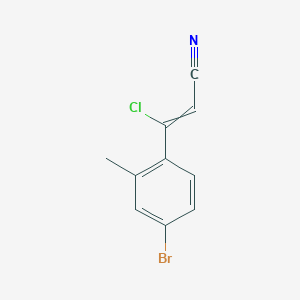
![7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15146054.png)
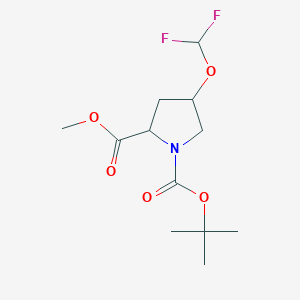
![8-[(1E)-3-Hydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B15146074.png)
![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)
